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Compound of Interest

Compound Name: 2-(Benzo[DJisoxazol-3-YL)ethanol

Cat. No.: B1279936

A Technical Guide to the Spectroscopic Analysis of 2-(Benzo[d]isoxazol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction

2-(Benzo[d]isoxazol-3-yl)ethanol is a heterocyclic compound of interest in medicinal
chemistry and drug development. Its structural characterization is fundamentally reliant on a
suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide
provides a detailed overview of the expected spectroscopic data for this molecule and outlines
the typical experimental protocols for jejich acquisition. While direct experimental data for this
specific compound is not readily available in the cited literature, this guide offers predicted
values and methodologies based on the analysis of closely related structures and foundational
principles of spectroscopic interpretation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2-(Benzo[d]isoxazol-3-
yl)ethanol. These predictions are derived from the analysis of its chemical structure and
comparison with data from analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.8-8.0 d 1H Aromatic H (peri to N)
~75-7.7 m 2H Aromatic H
~7.3-7.4 m 1H Aromatic H
~4.0 t 2H -CH2-OH
~3.1 t 2H Ar-CHz-
Variable brs 1H -OH
Table 2: Predicted 13C NMR Spectroscopic Data
Chemical Shift (6, ppm) Assighment
~165 C=N
~155 C-O (isoxazole)
~130 - 135 Aromatic CH
~120 - 130 Aromatic CH
~110 - 120 Aromatic C (quaternary)
~60 -CH2-OH
~30 Ar-CHa-
Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

3400 - 3200 Broad O-H stretch (alcohol)
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch
~1620 Medium C=N stretch (isoxazole)
~1580, 1480 Medium-Strong Aromatic C=C stretch
~1450 Medium C-O stretch (isoxazole)
~1050 Strong C-O stretch (alcohol)

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

163 [M]* (Molecular lon)
132 [M - CH20H]*

118 [M - C2H4OH]*

104 Benzisoxazole fragment
91 Benzene ring fragment
77 Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 2-(Benzo[d]isoxazol-3-yl)ethanol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-ds). A small amount of
tetramethylsilane (TMS) is added as an internal standard (0O ppm).
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'H NMR Spectroscopy: The *H NMR spectrum is typically acquired on a 300 or 400 MHz
spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a
sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans), and
a relaxation delay of 1-2 seconds.

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument, typically
at a frequency of 75 or 100 MHz. A wider spectral width (0-200 ppm) is used. Due to the
lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer
relaxation delay may be necessary. Proton decoupling is employed to simplify the spectrum.

. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium
bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by
dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr),
and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer. The spectrum is typically scanned over the range of 4000-400 cm~1. A
background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded
and subtracted from the sample spectrum to remove atmospheric and instrumental
interferences.

. Mass Spectrometry (MS)

Sample Introduction and lonization: The sample is introduced into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS). Electron lonization (El) is a common method for generating the
mass spectrum, where the sample is bombarded with high-energy electrons.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance
of each ion, generating the mass spectrum. High-resolution mass spectrometry (HRMS) can
be used to determine the exact mass of the molecular ion, which allows for the confirmation
of the elemental composition.
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Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized compound like 2-(Benzo[d]isoxazol-3-yl)ethanol.
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Caption: General workflow for compound characterization.

This guide provides a foundational understanding of the spectroscopic properties of 2-
(Benzo[d]isoxazol-3-yl)ethanol. For definitive characterization, the acquisition of experimental
data is essential. The provided protocols offer a standardized approach for obtaining high-
quality spectroscopic data for this and similar molecules.
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 To cite this document: BenchChem. ["2-(Benzo[d]isoxazol-3-yl)ethanol" spectroscopic data
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279936#2-benzo-d-isoxazol-3-yl-ethanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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